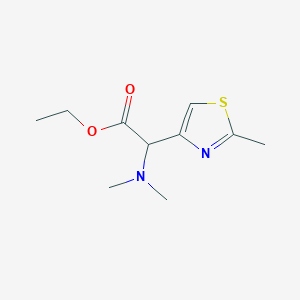
Ethyl 2-(dimethylamino)-2-(2-methylthiazol-4-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-(dimethylamino)-2-(2-methylthiazol-4-YL)acetate is a useful research compound. Its molecular formula is C10H16N2O2S and its molecular weight is 228.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-(dimethylamino)-2-(2-methylthiazol-4-YL)acetate is a compound that has garnered attention due to its potential biological activities, particularly attributed to its thiazole moiety. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C_10H_14N_2O_2S and a molecular weight of approximately 228.31 g/mol. The compound features a thiazole ring , which is a five-membered heterocyclic structure containing sulfur and nitrogen, and a dimethylamino group that enhances its pharmacological potential through improved interaction with biological systems.
Antimicrobial Properties
Research indicates that compounds containing thiazole rings, including this compound, often exhibit antimicrobial and antifungal properties. The mechanism of action is likely related to the inhibition of key enzymes involved in microbial cell wall synthesis, disrupting growth and proliferation.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Thiazole derivatives are known to interact with various biological targets involved in cancer cell proliferation and survival. For instance, related thiazole compounds have demonstrated the ability to inhibit cell growth in several cancer cell lines by inducing apoptosis through modulation of apoptotic pathways .
The biological activity of this compound can be attributed to its structural components:
- Thiazole Ring : Known for its role in various biological processes, including enzyme inhibition and receptor modulation.
- Dimethylamino Group : Enhances solubility and facilitates better interaction with cellular targets, potentially increasing the efficacy of the compound as a therapeutic agent.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of this compound against other thiazole derivatives:
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| Methyl 2-(2-amino-thiazol-4-yl)acetate | C_7H_10N_2O_2S | Antimicrobial | Lacks dimethylamino group |
| Ethyl 2-(aminothiazole-4-acetate) | C_8H_10N_2O_3S | Antifungal | Contains an amino group |
| (Z)-Ethyl 2-(hydroxyimino)-acetate | C_8H_11N_3O_3 | Anticancer | Hydroxyimino group enhances reactivity |
| Methyl 2-(aminothiazole-4-carboxylate) | C_8H_10N_2O_3S | Antiviral | Carboxylic acid functionality |
Uniqueness : this compound stands out due to its combination of the dimethylamino group and the thiazole ring, which may enhance both solubility and biological interaction compared to other similar compounds.
Case Studies
- Anticancer Efficacy : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. A study showed that treatment with this compound led to reduced viability in human cancer cells, indicating its potential as an anticancer agent .
- Antimicrobial Testing : A series of antimicrobial assays revealed that the compound effectively inhibited the growth of several bacterial strains. The results suggest that it could serve as a lead compound for the development of new antimicrobial agents.
Properties
Molecular Formula |
C10H16N2O2S |
|---|---|
Molecular Weight |
228.31 g/mol |
IUPAC Name |
ethyl 2-(dimethylamino)-2-(2-methyl-1,3-thiazol-4-yl)acetate |
InChI |
InChI=1S/C10H16N2O2S/c1-5-14-10(13)9(12(3)4)8-6-15-7(2)11-8/h6,9H,5H2,1-4H3 |
InChI Key |
HVVWKKDMNVYFKD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CSC(=N1)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















